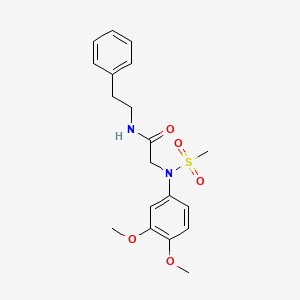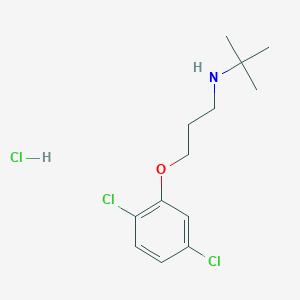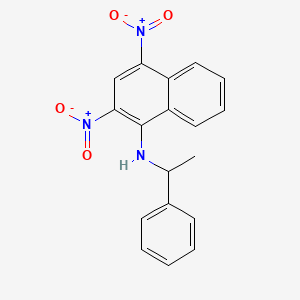![molecular formula C21H18FNO B5039549 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone](/img/structure/B5039549.png)
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone, also known as BFAP, is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of compounds known as aryl ketones and has been found to exhibit a range of interesting properties that make it a promising candidate for further study.
Wirkmechanismus
The exact mechanism of action of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, and to inhibit the activity of certain enzymes, such as COX-2 and iNOS, that are involved in the development of inflammation. Additionally, 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is its potent anti-inflammatory and analgesic properties, which make it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, its anticancer properties make it a potential candidate for the development of new cancer therapies. However, one of the main limitations of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone is its relatively low solubility in water, which can make it difficult to administer in certain forms.
Zukünftige Richtungen
There are several potential future directions for research on 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone. One area of interest is the development of new drugs that are based on 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone and that can be used to treat a range of diseases, including pain, inflammation, and cancer. Additionally, further research is needed to fully understand the mechanism of action of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone and to identify additional targets for drug development. Finally, there is a need for further research to optimize the synthesis and purification of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone, in order to improve its solubility and bioavailability.
Synthesemethoden
The synthesis of 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone involves the reaction of 4-biphenylcarboxaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. The resulting product is then subjected to a series of purification steps to isolate the pure compound.
Wissenschaftliche Forschungsanwendungen
1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been studied extensively for its potential use in the treatment of various diseases. It has been found to exhibit potent anti-inflammatory and analgesic properties, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. Additionally, 1-(4-biphenylyl)-3-[(3-fluorophenyl)amino]-1-propanone has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
3-(3-fluoroanilino)-1-(4-phenylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-19-7-4-8-20(15-19)23-14-13-21(24)18-11-9-17(10-12-18)16-5-2-1-3-6-16/h1-12,15,23H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWVUNDQPHTGLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluoroanilino)-1-(4-phenylphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1H-pyrazole-3-carboxamide](/img/structure/B5039474.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B5039486.png)





![4-tert-butyl-N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)benzamide](/img/structure/B5039505.png)



![2-[(1-acetyl-4-piperidinyl)oxy]-5-chloro-N-(trans-4-hydroxycyclohexyl)benzamide](/img/structure/B5039539.png)
